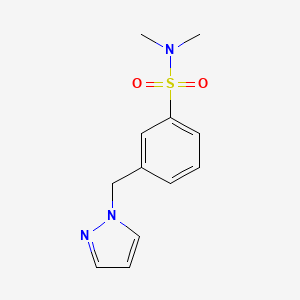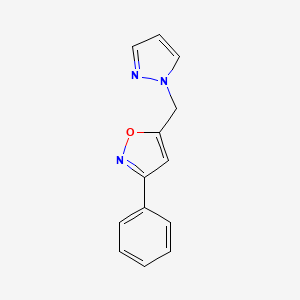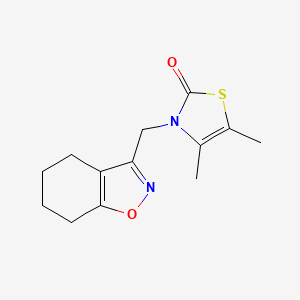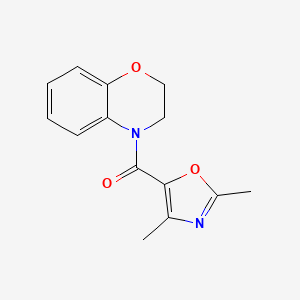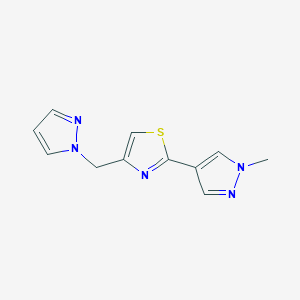
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a thiazole derivative that has been found to have a number of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Mecanismo De Acción
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is taken up by dopamine neurons in the brain. MPP+ is then transported into the mitochondria, where it inhibits complex I of the electron transport chain, leading to the depletion of ATP and the generation of reactive oxygen species (ROS). This ultimately leads to the death of dopamine neurons in the brain.
Biochemical and Physiological Effects
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole has a number of biochemical and physiological effects, including the inhibition of mitochondrial complex I, which leads to the depletion of ATP and the generation of ROS. This ultimately leads to the death of dopamine neurons in the brain, making 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole a useful tool for studying Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of mitochondrial complex I, making it a useful tool for studying Parkinson's disease. However, one limitation is that it is highly toxic and can cause irreversible damage to dopamine neurons in the brain.
Direcciones Futuras
There are a number of future directions for research on 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole. One area of research is the development of new drugs that can target mitochondrial complex I without causing the toxic effects of 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole. Another area of research is the use of 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, research on the mechanism of action of 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole could lead to new insights into the pathogenesis of Parkinson's disease.
Métodos De Síntesis
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole can be synthesized using a variety of methods, including the condensation of 2-(1-methylpyrazol-4-yl)acetaldehyde and 4-(pyrazol-1-ylmethyl)thiosemicarbazide. Other methods include the reaction of 2-(1-methylpyrazol-4-yl)acetaldehyde with thiosemicarbazide followed by cyclization with sulfur.
Aplicaciones Científicas De Investigación
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole has been widely used in scientific research as a tool for studying various biological processes. It has been found to have a number of biochemical and physiological effects, including the inhibition of mitochondrial complex I, which leads to the depletion of dopamine in the brain. This has made 2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole a useful tool for studying Parkinson's disease.
Propiedades
IUPAC Name |
2-(1-methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-15-6-9(5-13-15)11-14-10(8-17-11)7-16-4-2-3-12-16/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXECRIZXNBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-4-yl)-4-(pyrazol-1-ylmethyl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)
![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![6-[(1-Hydroxy-4-methylpentan-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B7592072.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)

![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)

